Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC194598 is a small molecule inhibitor known for its ability to inhibit the DNA binding activity of the p53 protein. This compound has garnered significant attention due to its potential therapeutic applications, particularly in protecting normal tissues from radiation and chemotherapy-induced toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for NSC194598 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: NSC194598 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving NSC194598 include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving NSC194598 depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of NSC194598 .
Scientific Research Applications
NSC194598 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of DNA binding by transcription factors. In biology and medicine, NSC194598 is investigated for its potential to protect normal tissues from radiation and chemotherapy-induced toxicity by inhibiting the DNA binding activity of the p53 protein. Additionally, it has applications in the study of transcriptional regulation and the development of novel therapeutic agents .
Mechanism of Action
NSC194598 exerts its effects by selectively inhibiting the DNA binding activity of the p53 protein and its homologs, p63 and p73. This inhibition disrupts the transcriptional activation of target genes regulated by p53, leading to a reduction in the expression of these genes. The compound achieves this by binding to the DNA-binding domain of p53, thereby preventing its interaction with DNA. This mechanism is particularly useful in reducing the acute toxicity of radiation and chemotherapy to normal tissues .
Comparison with Similar Compounds
NSC194598 is unique in its selective inhibition of p53 DNA binding without affecting other transcription factors such as E2F1, TCF1, and c-Myc. Similar compounds include NSC194597, which has a chlorine substitution instead of the piperidine group, and NSC170561, which has a piperazine substitution. These compounds also inhibit p53 DNA binding but differ in their chemical structures and specific inhibitory activities .
Properties
CAS No. |
5358-76-9 |
---|---|
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-oxido-3-(piperidin-1-ylmethyl)-4-aza-2-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene |
InChI |
InChI=1S/C20H19N3O/c24-23-18(13-22-11-4-1-5-12-22)21-17-10-6-9-15-14-7-2-3-8-16(14)20(23)19(15)17/h2-3,6-10H,1,4-5,11-13H2 |
InChI Key |
XLBPYZGSLNDDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC4=C3C(=[N+]2[O-])C5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.